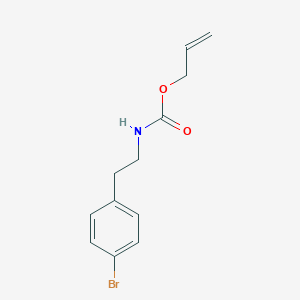

Allyl 4-bromophenethylcarbamate

Description

Allyl 4-bromophenethylcarbamate (systematic name: prop-2-en-1-yl N-(4-bromophenyl)carbamate) is an organobromine compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.099 g/mol . Its structure features an allyl group (CH₂=CH–CH₂–) linked to a carbamate moiety, which is further substituted with a 4-bromophenyl group.

Properties

IUPAC Name |

prop-2-enyl N-[2-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-2-9-16-12(15)14-8-7-10-3-5-11(13)6-4-10/h2-6H,1,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKFCKZXRDYZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Allylic Bromination: One common method for preparing allyl bromides involves the allylic bromination of alkenes using N-bromosuccinimide (NBS) in the presence of light and a solvent like carbon tetrachloride.

Carbamate Formation: The synthesis of carbamates typically involves the reaction of an amine with an isocyanate or the reaction of an alcohol with a carbamoyl chloride.

Industrial Production Methods: Industrial production methods for allyl 4-bromophenethylcarbamate may involve large-scale allylic bromination followed by carbamate formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines or alcohols.

Substitution: Azides, nitriles, or other substituted products.

Scientific Research Applications

Chemistry:

- Allyl 4-bromophenethylcarbamate is used as an intermediate in organic synthesis, enabling the construction of more complex molecules .

Biology:

- This compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals .

Medicine:

- Research into the medicinal applications of allyl 4-bromophenethylcarbamate includes its potential use in drug development, particularly for compounds targeting specific enzymes or receptors .

Industry:

Mechanism of Action

The mechanism of action of allyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The table below compares Allyl 4-bromophenethylcarbamate with structurally related allyl carbamates and esters:

Key Observations :

- The bromophenyl group in Allyl 4-bromophenethylcarbamate increases molecular weight and polarity compared to simpler allyl esters (e.g., allyl acetate).

Reactivity and Chemical Properties

- Allyl Group Reactivity : The π-bond in the allyl moiety enables electrophilic addition and radical reactions, similar to allyl bromide and allyl acetate . However, the carbamate group in Allyl 4-bromophenethylcarbamate may stabilize the compound against hydrolysis compared to allyl esters .

Toxicity Profile

- Mutagenicity: Allyl compounds with good leaving groups (e.g., bromide, chloride) exhibit direct mutagenicity via alkylation of DNA . While Allyl 4-bromophenethylcarbamate lacks a traditional leaving group, its metabolic conversion to reactive intermediates (e.g., acrolein) cannot be ruled out, as seen with allyl acetate and allyl alcohol .

- Comparative Toxicity : Allyl acetate (LD₅₀: 130 mg/kg) and allyl alcohol (LD₅₀: 64 mg/kg) are significantly less toxic than acrolein (LD₅₀: 7 mg/kg), suggesting metabolism plays a critical role . The bromophenyl carbamate’s toxicity profile remains unstudied but warrants caution due to structural parallels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.